molecular formula C16H21N5O2 B2354078 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide CAS No. 920439-72-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2354078
CAS No.: 920439-72-1
M. Wt: 315.377
InChI Key: OHBFXHDTYXTXPE-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetic acid.

    Reduction: Formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is unique due to its specific combination of a tetrazole ring and a phenoxyacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBFXHDTYXTXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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